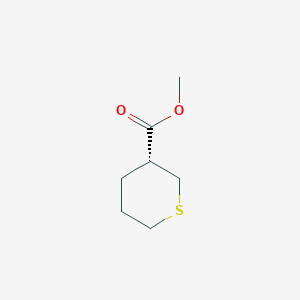
methyl (3R)-thiane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl tetrahydro-2H-thiopyran-3-carboxylate is a chiral compound belonging to the class of thiopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl tetrahydro-2H-thiopyran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-unsaturated esters under basic conditions . This reaction forms the thiopyran ring system, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of thiopyran derivatives often employs scalable and cost-effective methods. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a notable example . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-methyl tetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
®-methyl tetrahydro-2H-thiopyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of ®-methyl tetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These nitrogen-containing heterocycles share some structural similarities and biological activities.
Uniqueness
®-methyl tetrahydro-2H-thiopyran-3-carboxylate is unique due to its specific chiral configuration and the presence of the thiopyran ring. This configuration can result in distinct biological activities and interactions compared to other similar compounds.
Propiedades
Número CAS |
161404-77-9 |
|---|---|
Fórmula molecular |
C7H12O2S |
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
methyl (3R)-thiane-3-carboxylate |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
KETAAZUFHKFVOH-LURJTMIESA-N |
SMILES |
COC(=O)C1CCCSC1 |
SMILES isomérico |
COC(=O)[C@H]1CCCSC1 |
SMILES canónico |
COC(=O)C1CCCSC1 |
Sinónimos |
2H-Thiopyran-3-carboxylicacid,tetrahydro-,methylester,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















